6-Methyl-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROFPJRBKHILJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476845 | |
| Record name | 6-METHYL-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4394-76-7 | |
| Record name | 6-METHYL-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl Pyran 2 One and Its Derivatives
Conventional Chemical Synthesis Approaches
Conventional synthetic methods provide robust and versatile routes to 6-methyl-pyran-2-one and its analogues. These approaches often involve well-established chemical transformations that allow for the construction of the pyranone ring system and the introduction of various substituents.
Achmatowicz Rearrangement Pathways for Pyranone Formation
The Achmatowicz reaction is a powerful tool for the synthesis of pyranone derivatives from readily available furan (B31954) compounds. nih.govtubitak.gov.tr This oxidative ring expansion of furfuryl alcohols provides a direct route to 6-hydroxy-2H-pyran-3(6H)-ones, which are key intermediates for further transformations. nih.govtubitak.gov.tr The reaction typically involves the oxidation of a furan-2-yl carbinol, leading to the formation of a dihydropyranone acetal. nih.gov
A key advantage of the Achmatowicz rearrangement is its ability to introduce chirality into the pyranone ring. Asymmetric variations of this reaction have been developed, providing access to enantiomerically pure pyranone building blocks. nih.gov For instance, the Noyori asymmetric hydrogen transfer reduction of achiral acylfurans can generate chiral furan alcohols with high enantioselectivity. nsf.gov These chiral alcohols can then undergo the Achmatowicz rearrangement to produce optically active pyranones. nsf.govorgsyn.org
The reaction conditions for the Achmatowicz rearrangement have been refined over time. While traditional methods often employ stoichiometric oxidants like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), newer protocols explore more sustainable catalytic approaches. tubitak.gov.trfrontiersin.org For example, the oxidation of 2-chloro-1-(furan-2-yl) ethanol (B145695) with m-CPBA has been shown to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in good yield. tubitak.gov.tr
Multicomponent Reaction Strategies for Functionalized this compound Derivatives
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including functionalized this compound derivatives. mdpi.comresearchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form a final product that incorporates a substantial portion of all the initial reactants.
A variety of MCRs have been developed that utilize 4-hydroxy-6-methyl-2-pyrone (B586867) as a key building block. clockss.org For example, a one-pot, three-component reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, malononitrile, and various aldehydes can produce biologically important pyrano[4,3-b]pyrans in excellent yields. researchgate.net Similarly, the reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one leads to the formation of a novel pyrimidine-fused pyranone derivative through a tandem Knoevenagel–Michael addition sequence. mdpi.com
The versatility of MCRs allows for the generation of a wide range of structurally diverse this compound derivatives by simply varying the starting components. clockss.org This approach is particularly valuable for the creation of libraries of compounds for biological screening.
One-Pot Synthetic Procedures for Heterocyclic Annulation
One-pot synthetic procedures, which often overlap with multicomponent strategies, are highly valued for their operational simplicity and efficiency in constructing complex heterocyclic systems annulated to the this compound core. tandfonline.com These methods avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.
An example of a one-pot procedure involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with pyridine (B92270) to form a pyridinium (B92312) salt in situ. tandfonline.com This intermediate then reacts with an arylidene species, generated from an aromatic aldehyde and dimedone, to undergo a cyclization cascade, ultimately yielding trans-2,3-dihydrofurans fused to the pyranone ring. tandfonline.com
Another one-pot approach describes the synthesis of 3-benzyl-pyrano[3,2-c]pyran-2,5-diones from the reaction of 4-hydroxy-6-methyl-pyran-2-one with Baylis-Hillman adduct acetates. proquest.com This tandem reaction proceeds in high yields and offers a straightforward route to these fused heterocyclic systems. proquest.com Furthermore, cascade reactions involving 4-hydroxy-2H-pyran-2-ones and propargylamines have been developed to produce furan-fused heterocyclic scaffolds through a sequence of 1,4-conjugate addition and regioselective annulation. bohrium.com
| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, dimedone, aromatic aldehyde | Pyridine, Triethylamine (B128534) | Fused 2,3-dihydrofurans | tandfonline.com |
| 4-hydroxy-6-methyl-pyran-2-one, Baylis-Hillman adduct acetates | Et3N | 3-benzyl-pyrano[3,2-c]pyran-2,5-diones | proquest.com |
| 4-hydroxy-2H-pyran-2-ones, propargylamines | - | Furan-fused heterocycles | bohrium.com |
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral this compound analogues is of paramount importance due to the stereospecific nature of many biological interactions. A variety of asymmetric synthetic methods have been developed to control the stereochemistry of these compounds.
As mentioned previously, the Achmatowicz rearrangement can be rendered stereoselective by using chiral furan alcohols. nsf.govorgsyn.org Another powerful strategy is the use of chiral catalysts. For example, asymmetric hydrogenation of methyl 3,5-dioxohexanoate catalyzed by a ruthenium-BINAP complex provides a short and efficient route to (S)-dihydro-6-methyl-2H-pyran-2-one. dntb.gov.ua
Ring-closing metathesis (RCM) has also proven to be a valuable tool for the stereoselective synthesis of pyranone derivatives. beilstein-journals.org For instance, the synthesis of (+)-(6R,2′S)-cryptocaryalactone, a naturally occurring styryl lactone, was achieved using Carreira's asymmetric alkynylation to establish a key stereocenter, followed by a lactone formation via RCM. beilstein-journals.org Furthermore, various strategies such as Jacobsen's hydrolytic kinetic resolution of epoxides, Keck/Maruoka asymmetric allylation, and chemoenzymatic processes have been employed to introduce chirality in the synthesis of natural pyranones with long side chains. nih.govmdpi.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Conditions for Pyranone Synthesis
One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free reaction conditions, also known as neat reactions, offer significant environmental benefits.
A notable example is the one-pot synthesis of 3-benzyl-pyrano[3,2-c]pyran-2,5-diones from 4-hydroxy-6-methyl-pyran-2-one and Baylis-Hillman adduct acetates, which proceeds efficiently under solvent-free conditions using triethylamine as a base. proquest.comsharif.edu This method not only avoids the use of solvents but also features high yields, short reaction times, and a simple workup procedure. sharif.edu
Another green approach involves the use of water as a reaction medium. The synthesis of pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing a chromone (B188151) ring has been achieved through a one-pot, three-component reaction in distilled water without a catalyst, highlighting the potential for aqueous synthesis of complex pyranone derivatives. bohrium.com While not strictly solvent-free, the use of water as a solvent is a significant step towards greener synthesis. However, for some reactions like certain Diels-Alder cycloadditions involving 2H-pyran-2-ones, solvent-free conditions may not be suitable as a solvent can be crucial in preventing polymerization. mdpi.com
Catalytic Systems in Sustainable Synthesis of this compound Compounds
The sustainable synthesis of this compound and its derivatives has been advanced through the use of various catalytic systems. These systems often focus on green chemistry principles, such as the use of reusable catalysts and environmentally benign reaction conditions. mdpi.comnih.gov
Recent progress has highlighted the use of heterogeneous catalysts, which are favored for their economic and eco-friendly nature. mdpi.com These catalysts, including various nanomaterials, offer advantages like tunable properties, high thermal stability, and reusability. mdpi.com For instance, magnetic nanocatalysts have been employed for the synthesis of 4H-pyran derivatives, achieving high yields in short reaction times with minimal catalyst loading. mdpi.com
One-pot multicomponent reactions are a prominent strategy in the sustainable synthesis of pyran derivatives. nih.gov These reactions, often facilitated by catalysts, allow for the construction of complex molecules in a single step, which improves efficiency and reduces waste. mdpi.com A variety of catalysts have been explored for these reactions, including ionic liquids, metal-organic frameworks, and functionalized carbon nanotubes. mdpi.comnih.gov For example, a tagged ionic liquid has been used as a catalyst for the synthesis of pyran derivatives in solvent-free conditions, producing excellent yields with a small amount of catalyst. nih.gov
The development of bimetallic catalysts has also shown promise, providing excellent yields of pyran-pyrrol hybrid molecules in a short reaction time. mdpi.comnih.gov Additionally, catalyst- and solvent-free methods are being explored, which represent a highly sustainable approach to the synthesis of fused 4H-pyran derivatives. rsc.org
| Catalyst Type | Reactants | Product | Yield (%) | Reaction Time | Conditions |
| Magnetic Nanocatalyst | Substituted aldehydes, active methylene (B1212753) group, methyl acetoacetate | 4H-pyran derivatives | 97% | 15 min | 10 mg catalyst, ethanol |
| Tagged Ionic Liquid | Malononitrile, aromatic aldehydes, hydroxy methyl pyranone | Pyran derivatives | 96% | 13 min | 7 mg catalyst, 80 °C, solvent-free |
| Bimetallic Catalyst | Benzaldehyde, malononitrile, methyl pyrrol oxopropanenitrile | Pyran-pyrrol hybrid moieties | 97% | 5 min | 25 mg catalyst, 60 °C, ethanolic medium |
| Zn(Proline)2 | Aromatic aldehydes, N-methyl thio nitroetheneamine, β-ketoester | Pyran analogues | Not specified | Not specified | 120 °C, no solvent |
| MWCNTs-D-(CH2)4-SO3H | Aldehydes, activated methylene compounds, dicarbonyls | Pyrans and indanedione pyridines | >92% | 12 min | 60 mg catalyst |
Microwave-Assisted Synthetic Transformations
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of this compound and its derivatives. arkat-usa.orgresearchgate.netresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov
The application of microwave irradiation has been shown to be highly effective in the synthesis of various compounds containing the 2H-pyran-2-one skeleton. arkat-usa.orgresearchgate.netresearchgate.net For example, the synthesis of (3E)-3-(1-aminoethylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione from dehydroacetic acid and urea (B33335) was achieved in a solvent-free microwave irradiation method, proving to be a fast and efficient route. rsc.org Another example is the one-pot, five-minute microwave-assisted synthesis of a water-soluble glucose amine Schiff base derivative, which resulted in a 90% yield without byproducts. mdpi.com
Microwave-assisted techniques are also employed in classic organic reactions to enhance their efficiency. For instance, the Sonogashira cross-coupling reaction to produce donor-acceptor phenylene ethynylene systems containing the 6-methylpyran-2-one group has been successfully carried out using microwave assistance. nih.gov Furthermore, microwave-assisted Diels-Alder reactions of 2H-pyran-2-ones with maleimides have been reported as an efficient and green method to obtain functionalized heteropolycyclic derivatives. researchgate.net
| Reaction Type | Reactants | Product | Yield (%) | Reaction Time | Reference |
| Condensation | Dehydroacetic acid, Urea | (3E)-3-(1-aminoethylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione | Not specified | Not specified | rsc.org |
| Condensation | 2-hydroxybenzaldehyde, (3R,6R)-3-amino-6-(hydroxymethyl)-tetra-hydro-2H-pyran-2,4,5-triol | (3R,4R,6R)-3-(((E)-2-hydroxybenzylidene)amino)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol | 90% | 5 min | mdpi.com |
| Condensation | Dehydroacetic acid, Primary aromatic amines | Schiff bases | Excellent | 10 min | researchgate.net |
| Cycloaddition | 2H-pyran-2-ones, Maleimides | Fused bicyclo[2.2.2]oct-7-enes | Not specified | Not specified | researchgate.net |
Biocatalytic and Enzymatic Synthesis of this compound and Related Structures
Biocatalytic and enzymatic methods offer a green and sustainable alternative for the synthesis of this compound, also known as triacetic acid lactone (TAL), and related pyranone scaffolds. These methods utilize microorganisms or isolated enzymes to catalyze specific reactions, often with high selectivity and under mild conditions.
Microbial Production Systems for Triacetic Acid Lactone
Triacetic acid lactone (TAL) can be produced through microbial fermentation using engineered microorganisms. illinois.edu The key enzyme in this process is 2-pyrone synthase (2-PS), which is naturally found in Gerbera hybrida. illinois.edunih.gov This enzyme has been expressed in various host organisms, including Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris, to produce TAL from simple carbon sources like glucose. illinois.edunih.govwikipedia.orgmdpi.com
Saccharomyces cerevisiae has been shown to be a particularly effective host for TAL production. illinois.eduwikipedia.org Studies have demonstrated that expressing the 2-PS gene in S. cerevisiae can lead to higher yields compared to E. coli. wikipedia.org Further engineering of S. cerevisiae, such as modifying related metabolic pathways and using specific promoters, has resulted in significant improvements in TAL titers. illinois.edunih.gov For instance, expressing a mutant version of 6-methylsalicylic acid synthase (6-MSAS) in S. cerevisiae led to a TAL concentration of 1.8 g/L. illinois.edunih.gov
The oleaginous yeast Yarrowia lipolytica is another promising host for TAL production due to its ability to accumulate high levels of lipids, which are precursors for TAL synthesis. nih.gov By expressing the 2-PS gene in Y. lipolytica and optimizing fermentation conditions, researchers have achieved TAL titers of up to 2.6 g/L. nih.gov More recent studies have reported even higher titers of up to 35.9 g/L in a bioreactor fermentation with an engineered Y. lipolytica strain. mdpi.com
Researchers have also explored the use of novel thiolases from Burkholderia species for TAL production in E. coli, achieving titers of 2.77 g/L. autm.net This approach is notable because it utilizes acetyl-CoA directly, which is energetically more favorable than the native pathway that uses malonyl-CoA. autm.net
| Host Organism | Key Enzyme/Gene | TAL Titer | Yield | Carbon Source | Reference |
| Saccharomyces cerevisiae | 2-pyrone synthase (2-PS) | - | 70% | Glucose | wikipedia.org |
| Escherichia coli | 2-pyrone synthase (2-PS) | - | 40% | Glucose | wikipedia.org |
| Saccharomyces cerevisiae | Y1572F mutant of 6-MSAS | 1.8 g/L | 6% | Glucose | illinois.edunih.gov |
| Yarrowia lipolytica | 2-pyrone synthase (2-PS) | 2.6 g/L | 13.8% of theoretical max | Nitrogen-limited medium | nih.gov |
| Pichia pastoris | 2-pyrone synthase (Gh2PS) | 825.6 mg/L | 0.041 g/g xylose | Xylose | mdpi.com |
| Escherichia coli | Thiolase from Burkholderia | 2.77 g/L | - | - | autm.net |
Enzyme-Catalyzed Transformations to Yield Pyranone Scaffolds
Isolated enzymes are also utilized to perform specific transformations to create pyranone scaffolds. The enzyme 2-pyrone synthase (2-PS) catalyzes the synthesis of triacetic acid lactone from acetyl-CoA and two molecules of malonyl-CoA. wikipedia.org This reaction proceeds through a 3,5-diketohexanoate thioester intermediate, which then undergoes ring closure to form the pyranone ring. wikipedia.org
Besides 2-PS, other enzymes have been engineered to produce TAL. For example, by mutating the ketoreductase domains of fatty acid synthase B (FAS-B) from Brevibacterium ammoniagenes and 6-methylsalicylic acid synthase (6-MSAS) from Penicillium patulum, researchers have created enzymes with TAL-synthesizing activity. illinois.edu
Enzymes can also be used in cascade reactions to produce more complex molecules. For instance, the synthesis of flavonoids, which are benzo-γ-pyrone compounds, can be achieved through enzymatic catalysis. nih.gov Lipases are another class of enzymes that have been used in the synthesis of polyesters, which can include pyranone structures, through polycondensation reactions. nih.govencyclopedia.pub These enzymatic methods offer a high degree of control over the reaction, allowing for regio-, chemo-, and enantiospecific transformations without the need for protecting groups. nih.gov
Furthermore, plant polyketide synthases (PKSs) have been exploited to create novel pyranone-containing alkaloid scaffolds. pnas.org For example, HsPKS1 from Huperzia serrata can produce unique pyridoisoindole ring systems through the condensation of synthetic starter substrates with malonyl-CoA. pnas.org This demonstrates the potential of using enzymes to generate a wide diversity of complex heterocyclic compounds based on the pyranone scaffold.
Biosynthetic Pathways of 6 Methyl Pyran 2 One and Natural Analogues
Polyketide Biosynthesis Pathways in Fungi and Microorganisms
The core structure of 6-methyl-pyran-2-one and its analogs is frequently assembled by polyketide synthases (PKSs). acs.orgrsc.org These large, multi-domain enzymes orchestrate the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct a polyketide chain that subsequently cyclizes to form the characteristic α-pyrone ring. acs.orgrsc.orgnih.gov
Fungi, particularly species of Aspergillus, Penicillium, and Trichoderma, are prolific producers of α-pyrone-containing natural products. acs.orgrsc.orgfrontiersin.org In these organisms, Type I PKSs, which are large, multifunctional proteins with iteratively used domains, are typically responsible for pyrone biosynthesis. nih.govnih.gov For instance, studies on Aspergillus niger have identified a nonribosomal peptide synthetase-nonreducing polyketide synthase (NRPS-NRPKS) hybrid enzyme that produces amino acid-derived α-pyrone natural products. acs.org This highlights the diverse enzymatic machinery fungi employ to generate a wide array of pyrone derivatives.
The biosynthesis of 6-methyl-2-pyrone derivative xylariolide D in Penicillium crustosum involves a highly reducing polyketide synthase (HR-PKS). nih.gov This pathway showcases a unique chain branching reaction catalyzed by the HR-PKS, where an acetyl unit is added to the growing polyketide chain. nih.gov Subsequent cyclization forms the 2-pyrone ring, and a final hydroxylation step is catalyzed by a cytochrome P450 enzyme. nih.gov
In bacteria, Type III PKSs are also known to produce pyrone-type polyketides. nih.govresearchgate.netnih.gov For example, a Type III PKS from Rhodospirillum centenum was found to synthesize 4-hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-ones from fatty acyl-CoAs, malonyl-CoA, and methylmalonyl-CoA. researchgate.netnih.gov This demonstrates the catalytic versatility of bacterial PKSs in generating complex pyrone structures. Similarly, the Pks11 enzyme from Mycobacterium tuberculosis is involved in the biosynthesis of methyl-branched alkylpyrones, utilizing both malonyl-CoA and methylmalonyl-CoA as extender units. uniprot.org
The fundamental biosynthetic logic for the α-pyrone moiety involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme. acs.org However, the specific PKSs and accessory enzymes involved can vary significantly between organisms, leading to a rich diversity of natural pyrone analogs.
Table 1: Examples of Microorganisms and their Associated PKSs in Pyranone Biosynthesis
| Microorganism | PKS Type | Product(s) | Reference(s) |
|---|---|---|---|
| Aspergillus niger | NRPS-NRPKS Hybrid | Pyrophen, Campyrone B | acs.org |
| Penicillium crustosum | Highly Reducing PKS (HR-PKS) | Xylariolide D | nih.gov |
| Rhodospirillum centenum | Type III PKS | 4-hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-ones | researchgate.netnih.gov |
| Mycobacterium tuberculosis | Type III PKS (Pks11) | Methyl-branched alkylpyrones | uniprot.org |
Metabolic Engineering Strategies for Enhanced Pyranone Production
The industrial potential of pyranones has spurred the development of metabolic engineering strategies to improve their production in microbial hosts. researchgate.net These strategies primarily focus on the heterologous expression of PKS genes and the optimization of precursor supply.
A common approach involves expressing PKS genes from fungi or plants in more tractable microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.netnih.gov For instance, a Type III PKS from Aspergillus niger was successfully expressed in E. coli, enabling the in vitro characterization of its function and the production of various triketide and tetraketide pyrones. nih.gov Similarly, the expression of a PKS-NRPS hybrid enzyme from a Pestalotiopsis endophyte in Aspergillus oryzae led to the production of a new 3,6-dialkyl-α-pyrone. dpi.qld.gov.au
To further enhance production, researchers have employed various engineering techniques. One study demonstrated that coupling in vitro characterization of a 2-pyrone synthase (2-PS) with in vivo evaluation in S. cerevisiae led to the identification of enzyme variants with improved stability and catalytic efficiency. nih.gov This resulted in a significant increase in triacetic acid lactone (TAL) production, reaching over 10 g/L in fed-batch fermentation. nih.gov
Another key strategy is to increase the intracellular pool of the primary precursor, malonyl-CoA. mdpi.com This can be achieved by overexpressing acetyl-CoA carboxylase, the enzyme that converts acetyl-CoA to malonyl-CoA, or by downregulating competing pathways that consume acetyl-CoA, such as the tricarboxylic acid (TCA) cycle. mdpi.com In one study, knocking out competing pathways for the production of other secondary metabolites in Glarea lozoyensis contributed to a 108.7% increase in the titer of the pneumocandin B0 precursor. nih.gov
The development of biosensors for specific pyranones has also facilitated high-throughput screening of mutant libraries to identify genetic modifications that enhance production. researchgate.net For example, an optimized TAL sensor-reporter system in E. coli was used to screen a genomic overexpression library, leading to the identification of gene targets that improved TAL yield by up to 49%. researchgate.net
Table 2: Metabolic Engineering Strategies for Enhanced Pyranone Production
| Strategy | Approach | Organism | Outcome | Reference(s) |
|---|---|---|---|---|
| Heterologous Expression | Expression of a Pestalotiopsis PKS-NRPS in Aspergillus oryzae | Aspergillus oryzae | Production of a new 3,6-dialkyl-α-pyrone | dpi.qld.gov.au |
| Enzyme Engineering | In vitro/in vivo engineering of 2-pyrone synthase | Saccharomyces cerevisiae | Over 10 g/L triacetic acid lactone (TAL) production | nih.gov |
| Pathway Optimization | Overexpression of rate-limiting enzymes and knockout of competing pathways | Glarea lozoyensis | 108.7% increase in pneumocandin B0 precursor titer | nih.gov |
Formation via Maillard Reactions in Naturally Occurring Systems
Beyond enzymatic synthesis in microorganisms, this compound and its derivatives can also be formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. acs.orgscispace.comresearchgate.netnih.gov This non-enzymatic browning reaction is responsible for the color, aroma, and flavor of many cooked foods.
The formation of pyranone structures in the Maillard reaction typically involves the degradation of sugars. For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) is a well-known Maillard reaction product with recognized antioxidant properties. scispace.comrsc.org The formation of DDMP is influenced by factors such as the type of amino acid and sugar, moisture content, and temperature. scispace.comresearchgate.net
Studies on glucose-amino acid model systems have shown that certain amino acids, like proline and lysine, can facilitate the generation of DDMP. scispace.comresearchgate.net The reaction pathways are sensitive to moisture levels; lower moisture content tends to favor the 2,3-enolization pathway, leading to the formation of 1-deoxyglucosone (B1246632) and subsequently DDMP. scispace.comresearchgate.net Conversely, higher moisture content can shift the reaction towards 1,2-enolization, which inhibits DDMP formation and instead promotes the production of 5-hydroxymethylfurfural (B1680220) (HMF). scispace.comresearchgate.net
The reaction conditions play a crucial role. In solid-state Maillard reaction systems, the formation of DDMP from glucose and proline was found to be most efficient at around 150°C. researchgate.net The molar ratio of the reactants also has a significant impact, with a higher glucose to proline ratio generally favoring DDMP formation. researchgate.net
Furthermore, other compounds present in the system can influence pyranone formation. For instance, certain phenolic acids can either inhibit or enhance DDMP formation depending on their concentration and chemical structure. nih.gov This highlights the complex interplay of various factors in determining the final profile of Maillard reaction products.
It is important to note that while the Maillard reaction can generate pyranone structures, the specific formation of this compound itself is part of a complex network of reactions, and its yield can be influenced by numerous variables. acs.orgnih.gov
Advanced Spectroscopic and Structural Elucidation of 6 Methyl Pyran 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 6-methyl-pyran-2-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule.
For This compound and its derivatives, the ¹H NMR spectrum typically reveals characteristic signals. For instance, in derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, the methyl protons at the C6 position (C6-CH₃) resonate around δ 2.27 ppm as a singlet. researchgate.net Another singlet for the acetyl group (COCH₃) appears at approximately δ 2.68 ppm, while the vinyl proton at C5 (C5-H) is observed as a singlet around δ 5.92 ppm. researchgate.net A highly deshielded singlet, often above δ 15 ppm, is indicative of an enolic hydroxyl group involved in strong intramolecular hydrogen bonding. iucr.org
The ¹³C NMR spectrum provides complementary information. For the aforementioned dehydroacetic acid, the methyl carbon (6-CH₃) appears around δ 20.36 ppm, and the acetyl methyl carbon (COCH₃) is found at δ 29.63 ppm. researchgate.net The olefinic carbons, C5 and C3, show signals at approximately δ 101.13 and δ 99.59 ppm, respectively. researchgate.net The carbonyl carbons of the pyranone ring and the acetyl group are observed at lower fields, typically around δ 168.89 (C2), δ 180.84 (C4), and δ 204.91 (COCH₃). researchgate.net
In various derivatives, these chemical shifts can be influenced by different substituents. For example, in a series of 3-(1-(methylamino)-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, the C6-methyl protons consistently appear around δ 2.15 ppm, while the ¹³C signal for this methyl group is at approximately δ 19.9 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 2.27 (s, 3H, C6-CH₃), 2.68 (s, 3H, COCH₃), 5.92(s, 1H, C5-H), 16.71 (s, 1H, OH) | 20.36 (6-CH₃), 29.63 (COCH₃), 101.13 (C-5), 99.59 (C-3), 160.77 (C-6), 168.89 (C-2), 180.84 (C-4), 204.91 (COCH₃) | researchgate.net |
| 6-Methyl-3-(1-(methylamino)-2-phenoxyethylidene)-2H-pyran-2,4(3H)-dione | 2.15 (s, 3H), 3.34 (d, J = 4.0 Hz, 3H), 5.68 (s, 2H), 5.74 (s, 1H), 6.91-7.08 (m, 3H), 7.28-7.32 (m, 2H), 14.30 (s, 1H) | 19.9, 32.8, 63.2, 96.2, 107.4, 114.5, 122.0, 129.8, 157.4, 163.1, 163.4, 173.0, 185.0 | mdpi.com |
| 3,3′-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) | 2.25 (s, 6H, H-7/7'), 3.50 (s, 2H, H-8), 5.99 (s, 2H, H-5/5'), 10.71 (s, 2H, OH-4/4') | 18.6 (C-8), 19.8 (C-7/7'), 101.5 (C-3/3'), 102.5 (C-5/5'), 161.0 (C-6/6'), 168.4 (C-4/4'), 169.8 (C-2/2') | arabjchem.org |
| (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one | 15.23 (s, 1H, enol-OH) | Not specified | iucr.org |
To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, in substituted pyran-2-ones with side chains, COSY can be used to trace the spin systems within those chains. nih.gov
HSQC spectra correlate directly bonded carbon and proton atoms. This allows for the direct assignment of a proton's signal to its attached carbon.
HMBC spectra reveal long-range correlations between carbons and protons, usually over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, in 5-butyl-4-methoxy-6-methyl-2H-pyran-2-one, HMBC correlations from the H-7 protons of the butyl side chain to carbons C-4, C-5, and C-6 confirm the attachment point of the side chain. nih.gov Similarly, a correlation between the methoxy (B1213986) protons and C-4 confirms the position of the methoxy group. nih.gov The structure of various derivatives is often authenticated through such 2D NMR experiments. nih.govresearchgate.netresearchgate.net
Two-Dimensional (2D) NMR Techniques for Connectivity Assignments
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy is used to identify characteristic vibrational frequencies of functional groups. For this compound derivatives, the IR spectrum typically shows strong absorption bands for the carbonyl groups. The α-pyrone lactone carbonyl stretch is often observed in the region of 1680–1720 cm⁻¹. nih.govscifiniti.com In derivatives with additional carbonyls, such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, multiple carbonyl bands can be seen. researchgate.net A broad band in the 3200–3400 cm⁻¹ region is characteristic of a hydrogen-bonded hydroxyl (O-H) group. iucr.orgvulcanchem.com Conjugated carbon-carbon double bonds (C=C) within the pyranone ring give rise to absorptions around 1600–1647 cm⁻¹. nih.govvulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of the α-pyrone ring results in characteristic UV absorption maxima. For 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in ethanol (B145695), absorption maxima (λ_max) are observed at 307 nm, 227 nm, and 207 nm. researchgate.net In derivatives, the position of these bands can shift depending on the substituents and the solvent. For example, a derivative in dimethylformamide (DMF) showed a strong absorption band between 370–390 nm, attributed to the π→π* transition of the conjugated enone system. vulcanchem.com The UV spectrum of 5,6-dihydropyran-2-one derivatives shows a characteristic absorption band around λ_max 238 nm. ird.fr
Table 2: Spectroscopic Data (IR and UV-Vis) for this compound and its Derivatives
| Compound/Derivative | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Reference |
| 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Not specified | 307, 227, 207 (in EtOH) | researchgate.net |
| 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one | 3200–3400 (O-H), 1680–1700 (C=O), 1600–1620 (C=C) | 370–390 (in DMF) | vulcanchem.com |
| 4-methoxy-6-methyl-5-(3-oxobutyl)-2H-pyran-2-one | 1720, 1647, 1563 (lactone and α-pyrone ring) | Not specified | nih.gov |
| (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one | 3280 (O-H), 1687 (C=N) | 394 (in C₂H₅OH) | iucr.org |
High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula, which is a critical step in compound identification.
For various derivatives of this compound, HRMS is routinely used to confirm the proposed structures. mdpi.comrsc.org The measured mass of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is compared to the calculated mass for the expected molecular formula. A close match between the found and calculated masses provides strong evidence for the compound's identity and purity. For example, for 6-methyl-3-(1-(methylamino)-2-phenoxyethylidene)-2H-pyran-2,4(3H)-dione, the calculated m/z for [M+H]⁺ was 274.1074, and the found value was 274.1080, confirming the formula C₁₅H₁₆NO₄⁺. mdpi.com Mass spectrometry also provides information about the fragmentation patterns of the molecule, which can further aid in structural elucidation. researchgate.netresearchgate.net
X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides the absolute structure of the molecule, including bond lengths, bond angles, and stereochemistry.
The crystal structures of several this compound derivatives have been determined, confirming their molecular connectivity and conformation. iucr.orgarabjchem.orgiucr.orgnih.govresearchgate.netresearchgate.netarkat-usa.orgnajah.edu For example, the structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one was confirmed by single-crystal X-ray diffraction, which also revealed that the molecule exists in the enol form. iucr.org
Thermal Analysis in Characterization of Pyranone Ligands and Complexes
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are indispensable tools for elucidating the structural and stability characteristics of metal complexes derived from this compound and its derivatives. These methods provide critical insights into the thermal stability, the nature of water molecules (hydrated or coordinated), and the decomposition patterns of these compounds, which helps in confirming their proposed structures and stoichiometry. researchgate.netiosrjournals.orgajol.info
Thermogravimetric analysis tracks the mass of a sample as a function of temperature, revealing distinct steps of decomposition. Each step corresponds to the loss of a specific fragment, such as solvent molecules or parts of the organic ligand. Differential thermal analysis, conducted concurrently, measures the temperature difference between a sample and an inert reference, indicating whether decomposition events are exothermic or endothermic. researchgate.netnajah.edu
Research on transition metal complexes with ligands derived from dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) demonstrates the utility of these techniques. eujournal.orgscirp.org The thermal decomposition of these complexes typically occurs in sequential stages. The initial stage, often at lower temperatures (below 150 °C), corresponds to the loss of lattice or hydrated water molecules. Subsequent stages at higher temperatures involve the removal of coordinated water molecules, followed by the decomposition of the organic ligand itself, ultimately leaving a stable metal oxide as the final residue at high temperatures. iosrjournals.orgajol.info
For instance, studies on complexes of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) with ligands such as 4-hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one show multi-step decomposition patterns. researchgate.netresearchgate.net The analysis of the mass loss at each step allows for the calculation of the number of solvent molecules and ligand units associated with the central metal ion, thus verifying the 1:2 (metal:ligand) stoichiometry proposed by other analytical methods. researchgate.netresearchgate.net
The thermal behavior of Schiff base ligands derived from pyranones and their metal complexes has also been extensively studied. A novel Schiff base, (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, was evaluated using TGA and DTA to understand its thermal stability. najah.edu Similarly, the thermal decomposition of complexes formed from dehydroacetic acid hydrazones proceeds in multiple steps, confirming their composition and providing data on their thermal stability. eujournal.org
The kinetic parameters of decomposition, such as activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can also be calculated from TGA curves. ajol.info These parameters provide deeper understanding of the decomposition mechanism and the stability of the complexes. The data presented in the following tables are compiled from various studies and illustrate the typical findings from the thermal analysis of pyranone-based complexes.
Research Findings from Thermal Analysis
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) Found | Mass Loss (%) Calculated | Species Lost |
|---|---|---|---|---|---|
| Mn(II) Complex | 1 | 160-320 | 42.50 | 42.22 | Organic Ligand Fragment |
| 2 | 360-950 | 42.00 | 42.22 | Remaining Ligand | |
| Fe(III) Complex | 1 | 200-650 | 88.10 | 88.50 | Ligand Molecules |
| Co(II) Complex | 1 | 220-600 | 89.00 | 89.10 | Ligand Molecules |
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) Found | Mass Loss (%) Calculated | Species Lost | Final Residue |
|---|---|---|---|---|---|---|
| [Mn(L2)(H2O)3]·H2O | 1 | 80-130 | 3.94 | 3.82 | 1 H₂O (hydrated) | MnO |
| 2 | 130-290 | 11.64 | 11.61 | 3 H₂O (coordinated) | ||
| 3 | 290-370 | 64.31 | 64.35 | C₁₄H₁₃N₂O₃ | ||
| - | >370 | Residue: 12.22% (Calc. 12.11%) | - |
Reactivity and Mechanistic Studies of 6 Methyl Pyran 2 One As a Chemical Scaffold
Reaction Mechanisms Involving the Pyranone Ring System
The 6-methyl-pyran-2-one scaffold is a versatile building block in organic synthesis due to the presence of multiple reactive sites. Its derivatives, such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid, DHA) and 4-hydroxy-6-methyl-pyran-2-one (triacetic acid lactone, TAL), exhibit a rich and varied reaction chemistry. researchgate.net
Identification of Nucleophilic and Electrophilic Reactivity Sites
The reactivity of this compound and its derivatives is dictated by the distribution of electron density within the heterocyclic ring. Reactivity studies have identified both electrophilic and nucleophilic centers. researchgate.net
Electrophilic Sites: The carbon atoms at positions 2, 4, and 6 are considered electrophilic centers. researchgate.net The carbonyl carbon (C2) is susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.net The C4 and C6 positions are also electrophilic in nature and can participate in various reactions. In derivatives like dehydroacetic acid, the acetyl group introduces an additional electrophilic site. researchgate.net
Nucleophilic Sites: The carbon atom at the 5-position is identified as a nucleophilic center. researchgate.net This nucleophilicity allows for reactions with various electrophiles.
Quantum chemical calculations on Schiff base derivatives of 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one have further elucidated the potential nucleophilic and electrophilic sites within the molecule, which are crucial for understanding its interactions. mdpi.com
| Position | Reactivity | Notes |
|---|---|---|
| C2 (Carbonyl Carbon) | Electrophilic | Susceptible to nucleophilic attack, potentially leading to ring opening. |
| C4 | Electrophilic | Participates in various electrophilic reactions. |
| C5 | Nucleophilic | Acts as a nucleophilic center for reactions with electrophiles. |
| C6 | Electrophilic | Another site for electrophilic attack. |
| Acetyl Group (in DHA) | Electrophilic | An additional electrophilic center in dehydroacetic acid. |
Cycloaddition Reactions, including Diels-Alder Additions
2H-pyran-2-ones are well-established dienes in Diels-Alder reactions, a powerful tool for the construction of cyclic and bicyclic systems. researchgate.netmdpi.comchim.it These reactions typically involve the pyran-2-one acting as a 4π-electron component reacting with a 2π-electron dienophile. chim.it
The initial step of the [4+2] cycloaddition between a 2H-pyran-2-one and a dienophile, such as an alkene, results in the formation of a 2-oxabicyclo[2.2.2]oct-5-en-3-one system, which is bridged by a carbon dioxide molecule. chim.it This adduct can often spontaneously eliminate carbon dioxide to yield cyclohexadiene intermediates. These intermediates can then either be oxidized to form aromatic compounds or act as a new diene in a subsequent Diels-Alder reaction. mdpi.com
The reactivity of the 2H-pyran-2-one in these cycloadditions is influenced by the substituents on the ring. chim.it For instance, the reaction of 4,6-disubstituted pyran-2(H)-ones with dienophiles like 1,4-naphthoquinone (B94277) and N-phenylmaleimide has been studied under various conditions to synthesize complex adducts. researchgate.net Similarly, 4-azido-6-methyl-2H-pyran-2-one readily participates in 1,3-dipolar cycloaddition reactions with electron-rich alkenes and alkynes to form triazole derivatives. smolecule.com
| Pyran-2-one Derivative | Reactant | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2H-Pyran-2-ones | Alkenes/Alkynes | Diels-Alder [4+2] | Oxabicyclo[2.2.2]octene derivatives/Cyclohexadienes | mdpi.comchim.it |
| 4,6-Disubstituted pyran-2(H)-ones | 1,4-Naphthoquinone, N-Phenylmaleimide | Diels-Alder | Polycyclic adducts | researchgate.net |
| 4-Azido-6-methyl-2H-pyran-2-one | Alkenes, Alkynes | 1,3-Dipolar Cycloaddition | Triazole derivatives | smolecule.com |
Condensation and Rearrangement Reactions (e.g., Biginelli, Knoevenagel-Michael)
Derivatives of this compound are valuable substrates in various condensation and rearrangement reactions, leading to a diverse array of heterocyclic compounds. researchgate.net
Biginelli Reaction: 4-Hydroxy-6-methyl-2H-pyran-2-one can participate in the Biginelli reaction, a one-pot multicomponent condensation with an aldehyde and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones and their derivatives. smolecule.comrjraap.comglobalauthorid.comacs.orgnih.gov This reaction highlights the utility of the pyranone scaffold in constructing complex heterocyclic systems with potential biological activities.
Knoevenagel-Michael Reaction: The Knoevenagel condensation, often followed by a Michael addition, is another key transformation. For instance, a four-component tandem Knoevenagel-Michael reaction involving benzaldehydes, N,N'-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one, and morpholine (B109124) has been developed to synthesize complex scaffolds with multiple heterocyclic rings. researchgate.net The initial step is a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition of the pyranone. mdpi.comacademie-sciences.frrsc.org
Other Rearrangements: this compound derivatives can undergo various rearrangement reactions, often initiated by nucleophilic attack, which leads to the opening of the pyran ring. researchgate.net Subsequent recyclization with the nucleophile results in the formation of a wide range of new heterocyclic systems, including pyridones, pyrimidines, pyrazoles, and isoxazoles. researchgate.net
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. Derivatives of this compound have been shown to undergo such rearrangements, providing pathways to novel heterocyclic structures.
For example, the thermal smolecule.comsmolecule.com sigmatropic rearrangement of 4-(4'-aryloxybut-2'-ynyloxy)-6-methylpyran-2-ones leads to the formation of fused pyranopyrone heterocycles. tandfonline.com In this reaction, the propargyl vinyl ether moiety of the starting material undergoes rearrangement to produce exocyclic products. tandfonline.com Similarly, N-oxide derivatives of 6-methyl-4-N-(4-aryloxybut-2-ynyl)-N-methylaminopyran-2-one can undergo a smolecule.comsmolecule.com sigmatropic rearrangement, followed by a Cope rearrangement, to yield enamines. researchgate.net
Tautomerism and Isomerism of this compound Derivatives
Keto-Enol Tautomerism Investigations
Pyran-2-one derivatives, particularly those with hydroxyl substituents, can exist in different tautomeric forms. The equilibrium between the keto and enol forms is a key aspect of their chemistry, influencing their reactivity and stability. vulcanchem.com
Zwitterionic Forms and Intramolecular Proton Transfer
The reactivity of the this compound scaffold is significantly influenced by the potential for tautomerism and intramolecular proton transfer, leading to the formation of zwitterionic species. This behavior is particularly well-documented in derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, a tautomer of the widely studied dehydroacetic acid. The presence of a hydroxyl group at the C4 position and a suitable proton-accepting group on a side chain, typically at the C3 position, facilitates this phenomenon.
Research has shown that Schiff base derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one frequently exist in a zwitterionic form rather than the neutral enol or keto forms. nih.govnajah.edu This occurs through an intramolecular proton transfer from the acidic phenolic hydroxyl group at C4 to the basic imine nitrogen atom on the C3-acetyl side chain. najah.eduresearchgate.net
The stability of this zwitterionic state is a key feature. X-ray diffraction studies have confirmed that the protonated iminium group and the deprotonated enolate group are linked by a strong intramolecular hydrogen bond (N⁺—H···O⁻). researchgate.netiucr.org This interaction results in the formation of a stable six-membered quasi-aromatic chelate ring, often referred to as an S(6) ring motif. najah.eduresearchgate.net The formation of this stable zwitterion is a manifestation of enol-imine tautomerization. najah.edunajah.edu In some cases, derivatives can even form bi-zwitterionic structures, stabilized by intramolecular proton transfers between two enol units and an azine group. figshare.comresearchgate.net
The underlying principle for this proton transfer is the tautomeric equilibrium between different isomeric forms. For the parent 4-hydroxy-6-methyl-α-pyrone, computational studies have been employed to determine the relative stabilities of its tautomers. Density Functional Theory (DFT) calculations provide insight into the energetics of the potential proton transfer pathways. The relative energies of different tautomers are often close, indicating that the equilibrium can be influenced by factors such as substitution and the surrounding environment. researchgate.net
Research Findings on Tautomeric Stability
Computational studies on 4-hydroxy-6-methyl-α-pyrone have quantified the energy differences between its major tautomeric forms. These calculations are crucial for understanding the likelihood of proton transfer.
| Tautomer | Computational Method | Relative Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| 4-hydroxy-6-methyl-2H-pyran-2-one (Enol form V) | DFT(B3LYP)/6-311++G(d,p) | 0.0 (Reference) | researchgate.net |
| 6-methyl-2H-pyran-2,4(3H)-dione (Keto form VI) | DFT(B3LYP)/6-311++G(d,p) | 1.5 | researchgate.net |
| 2-hydroxy-6-methyl-4H-pyran-4-one (Enol form VII) | DFT(B3LYP)/6-311++G(d,p) | 42.5 | researchgate.net |
The data indicates a very small energy difference between the primary enol (V) and keto (VI) tautomers, suggesting an accessible equilibrium that can facilitate proton transfer to a suitable acceptor group. researchgate.net
The formation of the zwitterion in Schiff base derivatives represents a thermodynamically favorable state, driven by the formation of the stable intramolecular hydrogen bond. The process can be viewed as an enol-imine to keto-enamine tautomerism, where the zwitterionic form is a critical and often isolable intermediate. najah.eduqu.edu.qa Studies on similar systems have also highlighted the role of the solvent and electronic conditions on the position of this tautomeric equilibrium. qu.edu.qaphyschemres.org
Biological Activities and Mechanistic Investigations of 6 Methyl Pyran 2 One Derivatives in Vitro Studies
Anti-Microbial Activity Studies
Antibacterial Mechanisms and Molecular Target Pathways (in vitro)
In vitro studies have demonstrated that 6-methyl-pyran-2-one derivatives possess notable antibacterial properties. dergipark.org.trresearchgate.net Fused pyran derivatives, in particular, have shown efficacy against both Gram-positive and Gram-negative bacteria. rsc.org For instance, certain 4H-pyran derivatives exhibited inhibitory effects on various Gram-positive isolates, with some compounds demonstrating lower half-maximal inhibitory concentration (IC50) values than the antibiotic ampicillin. mdpi.com
The antibacterial action of these compounds is often attributed to their ability to interfere with essential bacterial processes. One key mechanism involves the inhibition of crucial enzymes. For example, in silico molecular docking studies have validated the antibacterial activity of a hyperoside (B192233) compound containing a pyran-2-one moiety against Escherichia coli by targeting the enzyme DNA gyrase B. acs.org Similarly, pyran-containing compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for bacterial survival. acs.org
The structural features of these derivatives, such as the presence of a methyl group, can influence their antibacterial spectrum and potency. dergipark.org.tr Some synthesized pyran derivatives have displayed variable degrees of inhibition against a range of bacteria, highlighting the potential for developing new antibacterial agents from this chemical class. dergipark.org.tr
Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Potential Molecular Target |
| 4H-Pyran derivatives (e.g., 4g, 4j) | Gram-positive isolates | Inhibition with low IC50 values | Not specified |
| Hyperoside (contains pyran-2-one) | Escherichia coli | Inhibition | DNA gyrase B |
| Pyran-containing compounds | Various bacteria | Inhibition | Dihydrofolate reductase (DHFR) |
| Ethyl 5-hydroxy-2,6,6-trimethyl-5,6-dihydro-4H-pyran-3-carboxylate | Escherichia coli ATCC 25922 | Inhibition zone of 10 mm | Not specified |
Antifungal Mechanisms and Molecular Target Pathways (in vitro)
Certain this compound derivatives have also demonstrated significant antifungal activity in in vitro settings. researchgate.net For example, viridepyronone, a 6-substituted 2H-pyran-2-one, has been shown to have good antifungal activity against Sclerotium rolfsii, with a minimum inhibitory concentration (over 90% inhibition) of 196 μg/mL. acs.org
The antifungal mechanisms of these compounds are under investigation, with some evidence pointing towards the inhibition of key fungal enzymes. Pyrazole (B372694) derivatives incorporating a pyran moiety have been found to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) in fungal pathogens. acs.org This dual inhibition disrupts essential cellular processes, leading to fungal cell death.
Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain(s) | Observed Effect | Potential Molecular Target |
| Viridepyronone | Sclerotium rolfsii | MIC > 90% inhibition at 196 μg/mL | Not specified |
| Pyrazole derivatives with pyran moiety | Candida albicans | Inhibition | DNA gyrase and DHFR |
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives | Candida albicans | Good potency, MIC values 6.25–12.5 μg/mL | Not specified |
Quorum Sensing Inhibition Mechanisms in Bacterial Biofilm Formation (in vitro)
Bacterial biofilm formation, a process regulated by quorum sensing (QS), is a significant factor in chronic infections. Derivatives of this compound have emerged as promising inhibitors of this communication system. nih.gov
Novel pyrone-derived QS ligands have been designed to specifically inhibit the binding of the signaling molecule OdDHL to its receptor, LasR, in Pseudomonas aeruginosa. nih.gov In vitro studies have shown that potent compounds from this class can strongly inhibit biofilm formation. nih.gov The mechanism involves the downregulation of QS-associated genes. For instance, one of the most potent compounds demonstrated a 35-67% downregulation of OdDHL/LasR-associated genes. nih.gov
Molecular docking studies have further elucidated the inhibitory mechanism, showing that the binding mode of these pyrone derivatives in the LasR active site is highly similar to that of the natural ligand, OdDHL. nih.gov The length of the alkyl chain in these derivatives appears to be a critical factor for optimal biofilm inhibition, with a 12-carbon chain often showing the most activity. mdpi.com By disrupting the LasR transcriptional activator, these compounds effectively inhibit QS-dependent biofilm formation and the expression of various virulence factors. jci.org
Table 3: In Vitro Quorum Sensing Inhibition by this compound Derivatives
| Compound/Derivative | Bacterial Strain | Target | Mechanism of Action |
| 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives | Pseudomonas aeruginosa | LasR | Competitive inhibition of OdDHL binding |
| Pyrone analog (compound 8) | Pseudomonas aeruginosa | LasR-regulated genes | Downregulation of QS-associated genes |
| Long-chain alkyl amides of 4-(alkyloxy)-6-methyl-2H-pyran-2-one | Pseudomonas aeruginosa | LasR | Disruption of LasR dimerization |
Anti-Cancer Activity Investigations (in vitro cellular models)
Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, PC-3, HeLa) (in vitro)
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in vitro, including MCF-7 (breast), HeLa (cervix), and A549 (lung). nih.govrsc.org The cytotoxic mechanism often involves the induction of cell cycle arrest and the disruption of cellular structures.
For instance, certain 6-acrylic phenethyl ester-2-pyranone derivatives have shown potent cytotoxic activity, with one compound (5o) exhibiting IC50 values ranging from 0.50 to 3.45 μM across five different cell lines. nih.gov This particular derivative was found to arrest the cell cycle at the G2/M phase in HeLa cells and inhibit cell migration by disrupting the actin cytoskeleton. nih.gov Similarly, fused pyran derivatives have been shown to induce G1 phase cell cycle arrest in MCF-7 cells. rsc.org
Other pyran derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinase 2 (CDK2). mdpi.com The cytotoxic effects are often dose-dependent, leading to alterations in cell morphology and a reduction in the colony-forming capacity of cancer cells. rsc.orgrsc.org Furthermore, some derivatives have shown selective cytotoxicity, being more active against cancer cell lines than noncancerous cells. mdpi.com
Table 4: In Vitro Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Mechanism of Cytotoxicity |
| Compound 5o (6-acrylic phenethyl ester-2-pyranone derivative) | HeLa, C6, MCF-7, A549, HSC-2 | 0.50 - 3.45 μM | G2/M cell cycle arrest, disruption of actin cytoskeleton |
| Fused pyran derivatives (8a, 8b) | MCF-7 | 8.24 ± 0.19 μM, 4.22 ± 0.81 μM | G1 phase cell cycle arrest, inhibition of colony formation |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3, OVCAR-420 | 30 μM, 50 μM | G2 phase cell cycle arrest |
| Bis(heteroaryl)methane with 4-hydroxy-6-methyl-2H-pyran-2-one moieties | HuTu-80 | 1.7 µM | Inhibition of glycolysis |
Induction of Apoptosis in Cellular Models (in vitro)
A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. rsc.orgrsc.org This has been observed in various cancer cell lines, including MCF-7, HeLa, and human ovarian carcinoma cells. nih.govnih.gov
The induction of apoptosis is often mediated through the intrinsic mitochondrial pathway. mdpi.com This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. mdpi.com For example, some derivatives have been shown to increase the production of reactive oxygen species (ROS), which can damage mitochondria and trigger apoptosis. mdpi.com
Furthermore, the apoptotic process initiated by these compounds frequently involves the activation of caspases, a family of proteases that execute cell death. nih.gov Specifically, some derivatives have been shown to induce apoptosis in a caspase-3-dependent manner. nih.govnih.gov The expression of key proteins involved in apoptosis regulation, such as the Bcl-2 family, can also be modulated by these compounds. nih.gov Studies have also revealed that potent fused pyran derivatives can induce DNA double-strand breaks, a significant trigger for apoptosis. rsc.orgrsc.org
Table 5: Induction of Apoptosis by this compound Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Apoptotic Mechanism | Key Molecular Events |
| Compound 5o (6-acrylic phenethyl ester-2-pyranone derivative) | HeLa | Caspase-3-dependent apoptosis | Activation of caspase-3 |
| Fused pyran derivatives (8a, 8b) | MCF-7 | Induction of apoptosis | DNA double-strand breaks |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3, OVCAR-420 | Apoptosis | Annexin V binding |
| Bis(heteroaryl)methane with 4-hydroxy-6-methyl-2H-pyran-2-one moieties | HuTu-80 | Mitochondrial pathway | Disruption of mitochondrial membrane potential, increased ROS production |
Antioxidant Activity and Oxidative Stress Modulation (in vitro)
The antioxidant properties of this compound derivatives are a significant area of research, with studies focusing on their ability to neutralize harmful free radicals and influence cellular defense mechanisms against oxidative stress.
The capacity of this compound derivatives to scavenge free radicals is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method provides insight into the hydrogen-donating ability of these compounds, a key mechanism of antioxidant action.
One notable derivative, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which is formed during the Maillard reaction, has demonstrated significant DPPH radical scavenging activity. nih.govrsc.org At a concentration of 350 μM, DDMP showed a 90.7% scavenging activity, which is comparable to the synthetic antioxidant Butylated Hydroxytoluene (BHT) at the same concentration (87.6%). nih.gov The antioxidant capacity of DDMP is primarily attributed to the unstable enol structure, with the hydroxyl group at the olefin position playing a crucial role in donating a hydrogen atom to the DPPH radical. nih.govrsc.org Studies on hydroxyl group-protected DDMP derivatives revealed that protecting the hydroxyl group at the C-5 position significantly diminishes antioxidant activity, while protection at the C-3 position has a weaker influence. nih.gov This suggests that the C-5 hydroxyl group is a key contributor to the molecule's radical scavenging ability.
Further research has shown that one molecule of DDMP can scavenge two free radicals. nih.gov The effectiveness of DDMP as a radical scavenger has also been observed in various solvents, with high activity maintained in ethyl acetate (B1210297) (82.1%) and dichloromethane (B109758) (70.5%), indicating its potential utility in both hydrophilic and lipophilic environments. nih.gov
Other pyran-2-one derivatives have also been investigated for their antioxidant potential. For instance, 5-hydroxy-4-methyl-5,6-dihydro-(2H)-pyran-2-one, isolated from the leaves of Olinia rochetiana, was evaluated for its DPPH radical scavenging activity. acs.orgacs.orgnih.gov At a concentration of 62.5 μg/mL, this compound, along with others isolated from the same plant, showed varying degrees of radical scavenging, with the lowest being 50.5%. acs.orgnih.gov Pyranopyrazole derivatives have also been identified as having antioxidant properties. researchgate.net
The following table summarizes the DPPH radical scavenging activity of selected this compound derivatives.
| Compound Name | Concentration | DPPH Scavenging Activity (%) | Source |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | 350 μM | 90.7 | nih.gov |
| 5-hydroxy-4-methyl-5,6-dihydro-(2H)-pyran-2-one | 62.5 μg/mL | >50.5 | acs.orgnih.gov |
Beyond direct free radical scavenging, this compound derivatives can also exert their antioxidant effects by modulating cellular defense systems. These systems involve a network of antioxidant enzymes and signaling pathways that protect cells from oxidative damage. mdpi.com
Research has shown that certain pyranone derivatives can influence intracellular redox status. For example, some 5,6-dihydro-2H-pyranones have been found to increase intracellular oxidative stress in human lymphocytes at high concentrations. univ-tlemcen.dz This suggests a complex interaction with cellular redox balance that may go beyond simple antioxidant effects.
One key mechanism for enhancing cellular antioxidant defense is the inhibition of NADPH oxidase. This enzyme is a major source of reactive oxygen species (ROS) in cells, and its inhibition can help maintain redox balance. mdpi.com In silico analysis has identified 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- as a potential inhibitor of NADPH oxidase, suggesting a role in supporting cellular antioxidant mechanisms. mdpi.com
The antioxidant defense system also includes enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial for detoxifying ROS. mdpi.com While direct studies on the effect of this compound on these specific enzymes are limited, the broader context of antioxidant research suggests that influencing these pathways is a plausible mechanism of action. The relationship between antioxidant defense systems and the activity of enzymes like tyrosinase has also been noted, indicating the interconnectedness of these cellular processes. tandfonline.com
Free Radical Scavenging Mechanisms (e.g., DPPH assay) (in vitro)
Enzyme Inhibition Studies (in vitro)
The inhibitory effects of this compound derivatives on various enzymes have been a subject of significant investigation, revealing their potential as modulators of key biological processes.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govwikipedia.org Their overactivity is linked to various pathological conditions, making them important therapeutic targets. nih.gov Several this compound derivatives have been explored as MMP inhibitors.
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one) and its derivatives have been a focus of research due to their coordination chemistry and biological activities. researchgate.net These compounds have been investigated for their potential to act as zinc-binding groups (ZBGs) in MMP inhibitors. researchgate.net Modeling studies suggest that these ZBGs can fit into the MMP active site, and their bidentate binding to zinc(II) ions has been demonstrated through crystallographic and spectroscopic data. researchgate.net
In the search for alternatives to hydroxamate-based MMP inhibitors, pyrone-based compounds have emerged as promising candidates. acs.org A novel class of pyrone-based MMP inhibitors has shown nanomolar potency against stromelysin-1 (MMP-3) and selectivity over MMP-1 and MMP-2. acs.org This unusual selectivity is thought to be due to the pyrone chelating group. acs.org
Furthermore, 3,3'-(phenylmethanediyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) derivatives have been synthesized and evaluated for their anti-inflammatory activity through the inhibition of MMP-2 and MMP-9. researchgate.net Gelatin zymography revealed that these derivatives effectively inhibited MMP-2, with moderate inhibition observed against MMP-9. researchgate.net
The table below presents data on the MMP inhibitory activity of this compound and related derivatives.
| Compound Type | Target Enzyme(s) | Observed Effect | Source |
| Dehydroacetic acid derivatives | MMPs | Potential as zinc-binding groups | researchgate.net |
| Pyrone-based inhibitors | MMP-3 | Nanomolar potency and selectivity | acs.org |
| 3,3'-(phenylmethanediyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) derivatives | MMP-2, MMP-9 | Good inhibition of MMP-2, moderate inhibition of MMP-9 | researchgate.net |
Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are key players in the synthesis of prostaglandins, mediators of inflammation and pain. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. researchgate.net The selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.nettandfonline.com
Several pyran and pyranopyrazole derivatives have been investigated as potential COX inhibitors. researchgate.netresearchgate.net Molecular docking studies on 3,3'-(phenylmethanediyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) derivatives have been conducted to understand their interaction with the COX-2 receptor. researchgate.net Additionally, certain pyran derivatives have been identified as selective COX-2 inhibitors. researchgate.net For example, gentiopicroside (B1671439) derivatives have been synthesized and shown to have a significant inhibitory effect against the COX-2 enzyme. tandfonline.com
The following table summarizes the in vitro COX inhibitory activity of some pyran derivatives.
| Compound Class | Target Enzyme | Key Findings | Source |
| Pyran derivatives | COX-2 | Identified as selective inhibitors. | researchgate.net |
| Gentiopicroside derivatives | COX-2 | Significant inhibitory effect. | tandfonline.com |
| 3,3'-(phenylmethanediyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) derivatives | COX-2 | Molecular docking studies performed to investigate interactions. | researchgate.net |
The inhibitory potential of this compound derivatives extends to other enzymes beyond MMPs and COX.
Quorum Sensing Inhibition: Novel 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have been designed and synthesized as quorum sensing (QS) inhibitors. nih.gov These compounds target the LasR protein of Pseudomonas aeruginosa, a key regulator of biofilm formation. nih.gov One of the most potent analogs demonstrated strong in vitro inhibitory activity against biofilm formation and down-regulated genes associated with the OdDHL/LasR system. nih.gov
Urease and Lipoxygenase Inhibition: Phytochemical analysis of Typha domingensis identified 4-Hydroxy-6-methylpyran-2-one. frontiersin.org Extracts from this plant, containing this compound, were evaluated for their inhibitory effects on urease and lipoxygenase enzymes, which are involved in various pathological processes. frontiersin.org
Tyrosinase Inhibition: Substituted pyrazole derivatives have been evaluated for their potential as tyrosinase inhibitors. tandfonline.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for treating pigmentation-related disorders. tandfonline.com
Carbonic Anhydrase Inhibition: Certain derivatives of 2H-pyran compounds have shown micromolar inhibitory activity against carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.
The table below provides an overview of the inhibitory activity of this compound derivatives against other specific enzymes.
| Compound Class | Target Enzyme | Biological Relevance | Source |
| 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives | LasR protein (P. aeruginosa) | Quorum sensing, biofilm inhibition | nih.gov |
| 4-Hydroxy-6-methylpyran-2-one (from Typha domingensis) | Urease, Lipoxygenase | Inflammation and other pathologies | frontiersin.org |
| Substituted pyrazole derivatives | Tyrosinase | Melanogenesis, pigmentation disorders | tandfonline.com |
| 2H-pyran derivatives | Carbonic Anhydrase IX and XII | Tumorigenesis |
Inhibition of Cyclooxygenase (COX) Enzymes (in vitro)
Herbicidal Activity and Molecular Mode of Action (in vitro cellular/plant models)
Derivatives of this compound have emerged as a promising scaffold in the search for novel herbicides. In vitro studies using various plant models have demonstrated significant phytotoxic and herbicidal activities, prompting further investigation into their molecular mechanisms of action.
Research has focused on the rational design and synthesis of novel series of these compounds. One such series, the 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD), was developed through molecular hybridization of a natural enamino diketone skeleton with a known herbicidal lead compound. mdpi.com Bioassays revealed that many of these APD compounds possess substantial pre-emergent herbicidal activity. mdpi.comresearchgate.net For instance, the analog APD-II-15 showed over 60% inhibition against a range of weeds, including Abutilon theophrasti Medicus, Amaranthus retroflexus L., and Echinochloa crus-galli. mdpi.comresearchgate.net
Another class of derivatives, 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one, has also been evaluated for herbicidal potential. lookchem.com Preliminary in vitro screening using a Brassica campestris root test and an Echinochloa crusgalli cup test showed that these compounds exhibited excellent herbicidal activity, particularly against the dicotyledonous plant Brassica campestris. lookchem.com Several compounds from this series, including I2, I4, I12, I15-I17, I20, I21, II2, II4, II12, and II15-II19, achieved greater than 90% inhibition against B. campestris at a concentration of 10 μg/mL. lookchem.com
Naturally occurring pyran-2-ones have also shown phytotoxic properties. The colletochlorins E and F, new tetrasubstituted pyran-2-one derivatives isolated from the fungus Colletotrichum higginsianum, demonstrated notable activity. acs.org When tested via leaf puncture assays, these compounds caused significant necrosis on the leaves of Sonchus arvensis and tomato plants. acs.org
Table 1: In Vitro Herbicidal Activity of this compound Derivatives
| Compound Series | Test Compound(s) | Plant Species | Activity/Inhibition | Source |
|---|---|---|---|---|
| 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones | APD-II-15 | Abutilon theophrasti | >60% inhibition | mdpi.comresearchgate.net |
| APD-II-15 | Amaranthus retroflexus | >60% inhibition | mdpi.comresearchgate.net | |
| APD-II-15 | Echinochloa crus-galli | >60% inhibition | mdpi.comresearchgate.net | |
| 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-ones | I2, I4, I12, I15-I17, etc. | Brassica campestris | >90% inhibition at 10 µg/mL | lookchem.com |
| II12, II15-II20 | Echinochloa crusgalli | >70% inhibition at 100 µg/mL | lookchem.com | |
| Natural Colletochlorins | Colletochlorin E & F | Sonchus arvensis | Caused large necrosis | acs.org |
The molecular mode of action for these derivatives appears to be diverse. For the promising compound APD-II-15, studies using Arabidopsis thaliana as a model plant revealed that treatment led to yellowed leaves, a symptom that can be indicative of several herbicidal mechanisms. mdpi.comresearchgate.net A preliminary investigation using RNA sequencing suggested that the growth inhibition might stem from disruptions in carbon metabolism and the formation of the cytoskeleton. mdpi.comresearchgate.net
A more defined mechanism has been identified for other derivatives. A virtual screening protocol successfully identified 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (compound 3881) as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a well-established target for bleaching herbicides. frontiersin.org In vitro assays confirmed this, showing good inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD). frontiersin.org Molecular docking studies elucidated the binding mode, indicating that the compound's 1,3-diketone moiety forms a bidentate coordination with the Fe(II) ion in the enzyme's active site. frontiersin.org This interaction is further stabilized by a sandwiched π-π stacking of the compound's benzene (B151609) ring between two phenylalanine residues (Phe403 and Phe360). frontiersin.org
Furthermore, research into structurally related compounds suggests that some 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives may function as auxin-type herbicides. lookchem.comccspublishing.org.cn This is based on findings that similar chemical structures are metabolized within the plant to form a corresponding aryloxy acetic acid, which mimics the action of natural auxins and leads to herbicidal effects. ccspublishing.org.cn
Table 2: Mechanistic Data for a this compound Derivative
| Compound | Molecular Target | IC₅₀ Value | Organism | Source |
|---|---|---|---|---|
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 2.49 µM | Arabidopsis thaliana | frontiersin.org |
Structure Activity Relationship Sar and Computational Studies of 6 Methyl Pyran 2 One and Its Bioactive Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com This approach helps to predict the activity of novel analogues and identify key structural features that govern their potency. frontiersin.org
QSAR studies relate the biological activities of compounds to their physicochemical and topological descriptors. frontiersin.org Topological descriptors are numerical values derived from the two-dimensional graph of a molecule, which are simple to calculate and correlate well with molecular properties and biological activities. frontiersin.org Physicochemical parameters like hydrophobicity, electronic properties, and steric effects are also crucial in these models. openbioinformaticsjournal.com
A QSAR analysis was performed on a series of organosilicon(IV) complexes derived from Schiff bases of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). researchgate.net The study aimed to correlate the antimicrobial activity of the synthesized compounds with their molecular descriptors using a linear free energy relationship model. The analysis revealed that topological parameters, specifically the valence third-order (³χv) and third-order molecular connectivity indices (³χ), were the most significant descriptors for explaining both the antibacterial and antifungal activities of the ligands and their complexes. researchgate.net This indicates that the branching and connectivity of the atoms within the molecular structure play a crucial role in their antimicrobial efficacy.
Another important descriptor, the Topological Polar Surface Area (TPSA), which quantifies the polar surface area of a molecule, has been shown to be valuable in QSAR studies for various pharmacological activities. nih.gov For instance, a positive correlation was found between TPSA and the aromatase inhibitory activity of isoflavones, highlighting the importance of polar group interactions with the enzyme's active site. nih.gov While not specific to 6-methyl-pyran-2-one in this instance, it exemplifies how such parameters are used to understand and predict activity. nih.gov
Table 1: Significant QSAR Descriptors for Dehydroacetic Acid Derivatives This table is interactive. Click on headers to sort.
| Descriptor Class | Specific Descriptor | Correlated Biological Activity | Significance | Reference |
|---|---|---|---|---|
| Topological | Valence third-order molecular connectivity index (³χv) | Antimicrobial | Most significant in explaining antibacterial and antifungal activity. | researchgate.net |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model serves as a template for designing new molecules or screening databases to find novel leads with desired activity. openbioinformaticsjournal.comnih.gov The process typically involves superimposing a set of active molecules and extracting their common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. dovepress.com
For pyrone-based compounds, pharmacophore modeling has been used to guide the design of quorum sensing (QS) inhibitors targeting the LasR protein in Pseudomonas aeruginosa. By understanding the key interaction points of the natural ligand, novel pyrone analogues were designed to better fit the receptor's binding site. The incorporation of nitrogen-containing heterocycles into a fused pyran pharmacophore is a strategy used to enhance water solubility and improve binding to biological targets like enzymes and receptors. rsc.org This highlights how identifying and modifying pharmacophoric features can lead to the optimization of lead compounds, improving their potency and pharmacokinetic profiles. nih.govrsc.org
Correlation of Topological and Physicochemical Parameters with Biological Activity
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jpionline.org It is widely used to understand binding mechanisms, predict key molecular interactions, and estimate the strength of the ligand-receptor association. jpionline.orgthieme-connect.com
Molecular docking studies have been instrumental in understanding how this compound analogues interact with their protein targets. In a study on QS inhibitors, a potent derivative, 4-(dodecyloxy)-6-methyl-2H-pyran-2-one, was predicted to bind to the active site of the LasR protein in a manner highly similar to the native ligand, OdDHL. nih.gov This finding provided a structural basis for its observed inhibitory activity.
Similarly, docking of hydrazine-hydroxy-pyran-2-one derivatives revealed their binding affinities with various target proteins, helping to rationalize their potential as anticancer and antibacterial agents. researchgate.net In another study, docking of novel pyran derivatives into the active site of cyclin-dependent kinase-2 (CDK2) showed they were well-accommodated, with interactions comparable to known inhibitors. nih.gov For N-acylhydrazone derivatives targeting the sirtuin-1 (SIRT1) enzyme, docking revealed that key residues such as F273, I347, N346, and D348 were crucial for hydrophobic interactions with the inhibitors. thieme-connect.com These studies consistently demonstrate how docking can elucidate the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are critical for ligand recognition and binding. thieme-connect.comresearchgate.net
Table 2: Predicted Molecular Interactions of Bioactive this compound Analogues This table is interactive. Search or filter by compound or target.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 4-(Alkyloxy)-6-methyl-2H-pyran-2-one | LasR (P. aeruginosa) | Not specified, similar to OdDHL | Not specified | nih.gov |
| Fused Pyran Derivative (8b) | SRC (Tyrosine Kinase) | Not specified | Not specified | rsc.org |
| Fused Pyran Derivative (8b) | EGFR (Tyrosine Kinase) | Leu718 | Hydrogen Bond | rsc.org |
| N-Acylhydrazone Derivative | SIRT1 | F273, I347, N346, D348 | Hydrophobic | thieme-connect.com |
A key output of molecular docking simulations is the calculation of binding energy, which estimates the binding affinity between a ligand and its target protein. jpionline.org Lower binding energy values typically indicate a more stable and favorable interaction.
For a series of spiro-oxindolopyrrolidines synthesized from dehydroacetic acid, docking studies against Bacillus subtilis proteins TasA and TapA yielded binding energy values indicating good interaction with the targets. nih.gov In a study of dihydropyrano[4,3-b]pyran derivatives as anti-proliferative agents, the calculated binding free energies (ΔG) against CDK2 ranged from -7.52 to -8.72 kcal/mol. These values were comparable to or better than those of the co-crystallized inhibitor DTQ (-8.00 kcal/mol) and the known inhibitor BMS-265246 (-7.76 kcal/mol), suggesting strong binding. nih.gov
Furthermore, the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often used to refine binding energy calculations. For fused pyran derivatives targeting cancer-related proteins, MM-GBSA binding energies were calculated. For example, compound 8a exhibited a binding energy of -53.69 kcal/mol with EGFR. rsc.org These quantitative predictions are crucial for ranking potential inhibitors and prioritizing them for further experimental validation. rsc.orgmdpi.com
Prediction of Binding Modes and Key Molecular Interactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and predicting the reactivity of this compound and its derivatives. These calculations provide valuable insights into molecular geometry, orbital energies, and electrostatic potential, which are crucial for understanding their chemical behavior and biological interactions.
A study on (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione, an analogue of this compound, utilized DFT calculations with the B3LYP/6–311G(d,p) basis set to analyze its electronic properties. iucr.orgnih.gov The calculations revealed that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized over the entire plane of the pyranone ring structure. iucr.orgnih.gov The energies of the HOMO and LUMO were determined to be -6.12 eV and -1.58 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.54 eV. iucr.orgnih.gov This energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Similarly, DFT calculations on another derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, were performed at the DFT/B3LYP/6-311G** level. scifiniti.com This study also found that the HOMO and LUMO are located on the pyran ring, indicating that this part of the molecule is central to its electronic transitions and reactivity. scifiniti.com The investigation of its tautomeric forms revealed that the 4-hydroxy enol tautomer is more stable. scifiniti.com The reactivity descriptors calculated for the different tautomers showed variations in ionization energy, electron affinity, and chemical potential, highlighting how subtle structural changes can influence the molecule's reactivity. scifiniti.com
Furthermore, DFT studies on various pyran derivatives have consistently shown good agreement between theoretically optimized structures and experimental data from X-ray crystallography. iucr.orgnih.govbohrium.comresearchgate.net These computational models have been instrumental in analyzing molecular geometry, Mulliken population, and molecular electrostatic potential (MEP) maps, which help to identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attacks. bohrium.com For instance, in a study on a novel pyran derivative, DFT calculations helped to confirm the "flattened-boat" conformation of the pyran ring and provided insights into the compound's stability. bohrium.com
The table below summarizes key electronic properties calculated for a representative this compound analogue using DFT.
| Parameter | Value | Reference |
| HOMO Energy | -6.12 eV | iucr.orgnih.gov |
| LUMO Energy | -1.58 eV | iucr.orgnih.gov |
| HOMO-LUMO Energy Gap | 4.54 eV | iucr.orgnih.gov |
In Silico Prediction of Biological Activity Profiles for Novel Derivatives
In silico methods are increasingly employed to predict the biological activities of novel derivatives of this compound, guiding synthetic efforts towards compounds with desired pharmacological profiles. These computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.
Molecular docking studies have been used to investigate the binding interactions of pyran-2-one derivatives with various biological targets. For example, to explore the potential of a 3,4,6-trisubstituted pyran-2-one derivative as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity, molecular docking was performed. nih.gov The results revealed that the carbonyl group of the pyran-2-one core could form crucial hydrogen bonds with amino acid residues in the active site of the enzyme, specifically with Gly220 and Cys215. nih.gov
In another study, a series of 3,4,6-triphenylpyran-2-ones were designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. acs.org The in silico data, combined with in vitro assays, showed that specific substitutions on the phenyl rings attached to the pyranone core significantly influenced potency and selectivity. acs.org This highlights the utility of in silico screening in identifying promising candidates for further development.
Furthermore, in silico ADMET prediction is a critical step in the early stages of drug discovery to assess the drug-likeness of novel compounds. For 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, a derivative of this compound, ADMET predictions were conducted. mdpi.com This compound, which showed significant potential as an anticancer agent by inhibiting Topoisomerase IIα, has a low molecular weight (144.127 Da), suggesting good potential for cellular penetration. mdpi.com Its predicted Caco-2 cell permeability and human oral absorption percentages indicated good oral bioavailability. mdpi.com
The table below presents a summary of in silico predictions for a bioactive derivative of this compound.
| Compound | Target | Predicted Activity | Key Interactions | Reference |
| 3,4,6-trisubstituted pyran-2-one | PTP1B | Inhibition | Hydrogen bonds with Gly220 and Cys215 | nih.gov |
| 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | Topoisomerase IIα | Anticancer | - | mdpi.com |
These examples demonstrate the power of in silico tools to rapidly screen virtual libraries of this compound derivatives, prioritize them for synthesis, and predict their potential as therapeutic agents, thereby accelerating the drug discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
